2-Ethyl-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the class of benzofuran derivatives. It is characterized by a benzofuran ring with a carboxylic acid functional group and an ethyl substituent at the 2-position. This compound has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.
The compound can be synthesized through various methods, with significant research focusing on its synthesis and applications in medicinal chemistry and material science. It is also commercially available through chemical suppliers.
2-Ethyl-1-benzofuran-3-carboxylic acid is classified as:
The synthesis of 2-Ethyl-1-benzofuran-3-carboxylic acid can be achieved through several methods:
The typical reaction conditions involve the use of solvents such as acetone or ethyl acetate, along with specific reagents tailored for the formation of the desired benzofuran structure.
The molecular structure of 2-Ethyl-1-benzofuran-3-carboxylic acid can be represented as follows:
The structure features a benzofuran core with an ethyl group at the 2-position and a carboxylic acid at the 3-position, contributing to its unique chemical properties.
2-Ethyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions:
Reagents commonly used include halogens for substitution reactions and various acids or bases to facilitate esterification or amidation processes .
The biological activity of 2-Ethyl-1-benzofuran-3-carboxylic acid is attributed to its interaction with specific biological targets. Research indicates potential applications as an anti-tumor and antibacterial agent. The mechanism involves inhibition of certain enzymatic pathways or modulation of cellular processes, although detailed mechanisms remain an area of ongoing investigation.
Studies have shown that benzofuran derivatives exhibit varied biological activities, potentially linked to their structural features that allow for interaction with biological macromolecules .
2-Ethyl-1-benzofuran-3-carboxylic acid has several scientific applications:
Benzofuran represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by the fusion of a benzene ring with a furan moiety. Its significance originates from natural product isolation (e.g., psoralen) and industrial extraction methods from coal tar, followed by dehydrogenation of 2-ethylphenol [5] [9]. Early synthetic routes involved O-alkylation of salicylaldehyde with chloroacetic acid, cyclization, and decarboxylation, establishing foundational chemistry for derivative synthesis [5]. The structural versatility of benzofuran enabled the development of pharmacologically active compounds such as the antiarrhythmic agent amiodarone and the uricosuric benzbromarone. These drugs validated benzofuran’s capacity for target engagement, spurring research into novel derivatives for diverse therapeutic areas—including antimicrobial, anticancer, and anti-inflammatory applications [9]. Within this context, 2-ethyl-1-benzofuran-3-carboxylic acid emerged as a structurally optimized scaffold, designed to leverage the inherent bioactivity of benzofuran while introducing strategic modifications for enhanced target selectivity.
Table 1: Evolution of Key Benzofuran-Based Therapeutics
Compound | Therapeutic Application | Structural Features |
---|---|---|
Psoralen | Photochemotherapy | Natural furocoumarin |
Amiodarone | Antiarrhythmic | Iodinated benzofuran with diethylaminoethoxy |
Benzbromarone | Uricosuric (gout) | 3-(Bromophenyl)-2-ethylbenzofuran |
2-Ethyl-1-benzofuran-3-carboxylic acid | CA IX/TMEM16A inhibitor | Ethyl C2 substituent, C3 carboxylic acid |
The introduction of an ethyl group at the C2 position of the benzofuran core induces critical modifications in molecular interactions and physicochemical properties. Compared to unsubstituted or methylated analogs, the ethyl moiety balances steric occupancy and lipophilicity, optimizing the molecule for membrane permeability and target binding. This is evidenced by in silico and spectroscopic analyses: the ethyl side chain elevates the octanol-water partition coefficient (log P) to ~2.7, enhancing cellular uptake while retaining aqueous solubility necessary for pharmacokinetics [1] [10]. Nuclear magnetic resonance (NMR) studies confirm that the ethyl group induces subtle conformational shifts in the benzofuran core, promoting planar alignment that facilitates π-π stacking with aromatic residues in enzyme binding pockets [1].
Pharmacologically, the ethyl substituent enhances isoform selectivity for cancer-associated targets. Derivatives bearing this group exhibit 10-fold greater inhibition of carbonic anhydrase IX (CA IX; Ki = 0.56 μM) over the off-target cytosolic isoform CA I (Ki > 64 μM) [1] [4]. Similarly, 2-ethyl analogs demonstrate potent inhibition of TMEM16A calcium-activated chloride channels (IC50 = 2.8 ± 1.3 μM), a pathway implicated in tumor metastasis [1]. This selectivity arises from the ethyl group’s optimal van der Waals interactions within hydrophobic subpockets of CA IX and TMEM16A, as validated through molecular docking simulations.
Table 2: Impact of C2 Substituents on Pharmacological Profiles of Benzofuran-3-carboxylic Acids
C2 Substituent | CA IX Ki (μM) | TMEM16A IC50 (μM) | log P | Passive Permeability (CCS, Ų) |
---|---|---|---|---|
H | 5.1 | >10 | 1.2 | 125.1 |
Methyl | 1.6 | 8.5 | 1.9 | 132.5 |
Ethyl | 0.56 | 2.8 | 2.7 | 136.9 |
n-Propyl | 0.89 | 3.1 | 3.4 | 142.3 |
The C3-carboxylic acid group in 2-ethyl-1-benzofuran-3-carboxylic acid serves as a multifaceted pharmacophore essential for molecular recognition and mechanism of action. As a zinc-binding group (ZBG), it coordinates with the catalytic Zn2+ ion in carbonic anhydrases (CAs), displacing the hydroxide nucleophile required for CO2 hydration [1] [4] [6]. This interaction is pH-dependent and occurs via deprotonation (pKa ~4.2), generating a carboxylate anion that exhibits higher affinity than the neutral form. In CA IX inhibition assays, the carboxylic acid is indispensable—esterified analogs show >90% loss of activity, confirming the requirement for anionic coordination [1].
Beyond metal coordination, the carboxylic acid engages in hydrogen-bonding networks with active site residues. X-ray crystallography of related benzofuran-3-carboxylic acids reveals hydrogen bonds between the carboxylate and Thr199/Glu106 in CA II (homologous to CA IX), stabilizing the inhibitor-enzyme complex [4] [6]. Additionally, this moiety enables derivatization into prodrugs or conjugates without compromising target engagement. Ureido-linked hybrids—such as compound 9f (5-bromo-2-ethylbenzofuran-3-carboxylic acid coupled to meta-benzoic acid via urea)—achieve submicromolar CA IX inhibition (Ki = 0.56 μM) by simultaneously occupying hydrophobic and hydrophilic enzyme subsites [4]. The acid’s polarity also moderates log D, reducing nonspecific binding while maintaining cell penetration, as reflected in collision cross-section (CCS) values of 136.9 Ų (protonated) and 141.8 Ų (deprotonated) [10].
In transmembrane protein targets like TMEM16A, the carboxylic acid may participate in allosteric modulation through electrostatic interactions with charged residues near the channel pore, though structural evidence remains emerging. Its presence consistently correlates with improved pharmacological profiles across benzofuran chemotypes, solidifying its role as a critical functional group in rational drug design.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9